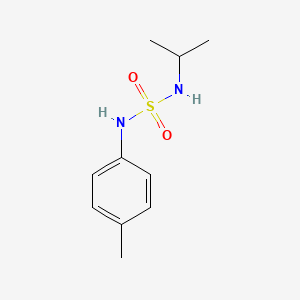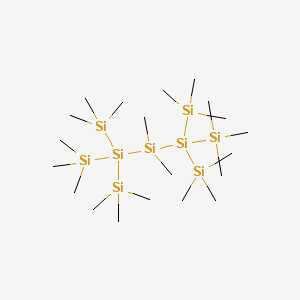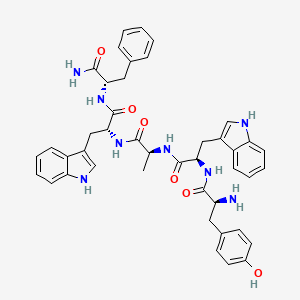
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with two methyl groups and a thienyl group, along with an ethanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate typically involves the reaction of 1,3-dimethylpyrrolidine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Thiophene: A five-membered aromatic heterocycle with sulfur.
Uniqueness
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is unique due to its combination of a pyrrolidine ring with a thienyl group and an ethanedioate moiety. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
| 73604-67-8 | |
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
1,3-dimethyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C10H15NS.C2H2O4/c1-10(5-6-11(2)8-10)9-4-3-7-12-9;3-1(4)2(5)6/h3-4,7H,5-6,8H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LGMWFCFXPHXHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)C2=CC=CS2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






